molecular formula C7H8ClNO B2874519 5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole CAS No. 127450-87-7

5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole

Cat. No.: B2874519
CAS No.: 127450-87-7
M. Wt: 157.6
InChI Key: OWPNVMHFYHRWOK-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms

Scientific Research Applications

5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Safety and Hazards

Typical nitrile gloves do not protect against 5-(Chloromethyl)furfural. The compound, even when handled as a solid, can absorb through gloves and stain the skin a dark brown black color. The health implications of dermal exposure are unclear; it should be handled with caution .

Future Directions

The production and derivative chemistry of various hydrophobic analogs of 5-(Hydroxymethyl)furfural have been discussed. The relative advantages and challenges associated with the preparation and value addition of various hydrophobic analogs of HMF are highlighted .

Biochemical Analysis

Biochemical Properties

5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole interacts with various enzymes, proteins, and other biomolecules. It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound may be involved in various metabolic pathways This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels

Transport and Distribution

It could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with chloromethyl oxirane in the presence of a base to form the desired oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to scale up the production efficiently. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions:

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of more saturated heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with solvents like acetonitrile or ethanol.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperature conditions.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloromethyl-2-methoxy-benzaldehyde
  • 5-Chloromethyl-2-hydroxyl-benzaldehyde
  • 2-Chloro-5-(chloromethyl)pyridine

Uniqueness

5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole stands out due to its cyclopropyl group, which imparts unique steric and electronic properties

Properties

IUPAC Name

5-(chloromethyl)-3-cyclopropyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-4-6-3-7(9-10-6)5-1-2-5/h3,5H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPNVMHFYHRWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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